(2s)-2-(4-Chlorophenyl)-4-(2-phenylethyl)morpholine
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Overview
Description
(2S)-2-(4-Chlorophenyl)-4-(2-phenylethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a chlorophenyl group and a phenylethyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Chlorophenyl)-4-(2-phenylethyl)morpholine typically involves the reaction of 4-chlorobenzaldehyde with 2-phenylethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethylene oxide to yield the desired morpholine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-Chlorophenyl)-4-(2-phenylethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
(2S)-2-(4-Chlorophenyl)-4-(2-phenylethyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(4-Chlorophenyl)-4-(2-phenylethyl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(4-Nitrophenyl)-4-(2-phenylethyl)morpholine
- (2S)-2-(4-Methylphenyl)-4-(2-phenylethyl)morpholine
Uniqueness
(2S)-2-(4-Chlorophenyl)-4-(2-phenylethyl)morpholine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
920798-76-1 |
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Molecular Formula |
C18H20ClNO |
Molecular Weight |
301.8 g/mol |
IUPAC Name |
(2S)-2-(4-chlorophenyl)-4-(2-phenylethyl)morpholine |
InChI |
InChI=1S/C18H20ClNO/c19-17-8-6-16(7-9-17)18-14-20(12-13-21-18)11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2/t18-/m1/s1 |
InChI Key |
GAVAROLJQQDOOL-GOSISDBHSA-N |
Isomeric SMILES |
C1CO[C@H](CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1COC(CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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